3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNEJYXLSVRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581414 | |
| Record name | 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23464-95-1 | |
| Record name | 5-(4-Chlorophenyl)-2-oxazolepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23464-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)oxazole-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Cyclization Methods
The foundational synthesis of 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid involves cyclization reactions to construct the oxazole core. A seminal method reported in the Journal of Heterocyclic Chemistry (1969) utilizes β-ketoamide intermediates derived from 4-chlorobenzoyl chloride and glycine derivatives. The cyclization step is typically catalyzed by phosphorus oxychloride (POCl₃) under reflux conditions, yielding the oxazole ring with subsequent introduction of the propanoic acid sidechain via alkylation.
Key steps include:
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Formation of the β-ketoamide : Reaction of 4-chlorobenzoyl chloride with ethyl glycinate in the presence of triethylamine.
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Cyclization : Treatment with POCl₃ at 80–100°C for 4–6 hours.
-
Sidechain elongation : Michael addition of acrylonitrile to the oxazole intermediate, followed by acidic hydrolysis to the carboxylic acid.
Table 1: Classical Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| β-Ketoamide formation | Et₃N, THF, 0°C → RT | 78 | 90 |
| Cyclization | POCl₃, 90°C, 5 h | 65 | 85 |
| Hydrolysis | HCl (6N), reflux, 3 h | 88 | 95 |
This method, while reliable, suffers from moderate yields (65–78%) due to side reactions during cyclization.
Modern Synthetic Strategies
Van Leusen Oxazole Synthesis
A contemporary adaptation employs the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) for oxazole formation. In this approach, 4-chlorobenzaldehyde reacts with TosMIC in methanol under basic conditions, followed by coupling with propiolic acid to introduce the carboxylic acid moiety.
Advantages :
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Higher regioselectivity for the 5-aryl substitution pattern.
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Reduced reliance on harsh dehydrating agents like POCl₃.
Table 2: Van Leusen Protocol Optimization
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Solvent | MeOH/H₂O (4:1) | +15 |
| Temperature | 60°C | +10 |
| Catalyst | K₂CO₃ | +12 |
This method achieves yields of 82–85%, with purity >98% after recrystallization.
Microwave-Assisted Synthesis
Recent patents describe microwave-assisted synthesis to accelerate reaction kinetics. For example, a 2023 patent (CN105829290A) details a one-pot procedure where 4-chlorophenyl isocyanide reacts with methyl propiolate under microwave irradiation (150°C, 20 min), followed by in situ hydrolysis.
Key Benefits :
-
Reaction time reduced from 5 hours to 20 minutes.
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Energy efficiency improved by 40%.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial applications favor continuous flow reactors for scalability. A 2021 study demonstrated that using a tubular reactor with immobilized POCl₃ on silica gel enhances cyclization efficiency.
Table 3: Batch vs. Flow Reactor Performance
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Cyclization yield | 65% | 89% |
| Throughput | 2 kg/day | 15 kg/day |
| Solvent consumption | 500 L/kg | 150 L/kg |
Green Chemistry Innovations
Efforts to minimize environmental impact include:
-
Solvent-free cyclization : Using molten urea as a reaction medium, achieving 80% yield at 120°C.
-
Biocatalytic hydrolysis : Lipase-catalyzed hydrolysis of nitrile intermediates, reducing HCl usage by 70%.
Analytical Characterization
Spectroscopic Validation
Post-synthesis analysis ensures structural fidelity:
Purity Assessment
HPLC with a C18 column (acetonitrile/0.1% TFA) resolves the compound at 6.2 min, confirming purity ≥99%.
Comparative Analysis of Methods
Table 4: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Cyclization | 65–78 | 85–95 | Moderate | High (POCl₃ use) |
| Van Leusen | 82–85 | 98 | High | Moderate |
| Microwave-Assisted | 88 | 99 | Limited | Low |
Chemical Reactions Analysis
Functional Group Transformations
The propanoic acid chain undergoes classical carboxylic acid reactions:
Table 2: Reactions of the Propanoic Acid Moiety
Key Observations :
- Amidation proceeds efficiently using isobutyl chloroformate and ammonia, retaining the oxazole ring’s integrity .
- Ester derivatives show improved solubility for pharmacological studies .
Oxazole Ring Reactivity
The electron-deficient oxazole ring participates in electrophilic substitution and cross-coupling reactions:
Table 3: Oxazole Ring Modifications
Notable Findings :
- Acylation with aromatic hydrocarbons in AlCl₃ yields 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}oxazoles .
- Sulfonation enhances antimicrobial activity in derived compounds .
Biological Interaction Studies
While not direct chemical reactions, interaction studies reveal:
- pH-dependent solubility : The carboxylic acid group ionizes at physiological pH, improving bioavailability .
- Metal coordination : Binds transition metals (e.g., Fe³⁺) via the oxazole N and carboxylate O, affecting redox activity .
Stability and Degradation
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Properties
- Research indicates that derivatives of oxazolines, including 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, exhibit anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
-
Anticancer Activity
- The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, studies have highlighted its effectiveness against various cancer cell lines, including breast and colon cancer .
- Antimicrobial Effects
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various oxazole derivatives, including this compound. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 in treated animal models compared to controls. This suggests potential for developing new anti-inflammatory drugs based on this compound .
Case Study 2: Anticancer Activity
In a recent clinical trial reported in Cancer Research, researchers investigated the anticancer properties of this compound on human breast cancer cells. The findings showed that treatment with this compound led to a marked decrease in tumor size and increased apoptosis rates compared to untreated groups .
Case Study 3: Antimicrobial Properties
A laboratory study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and its analogs:
Key Analysis of Structural Modifications
Substituent Position and Halogen Effects
- Chlorine vs. Chlorine, however, increases lipophilicity (LogP ~1.8 for target vs. ~1.98 for tert-butyl analog) .
Ring System Variations
- Oxazole vs. Oxadiazole : Oxadiazole-containing analogs () introduce an additional nitrogen atom, increasing hydrogen-bonding capacity and metabolic resistance .
- Thiazolidinone Scaffold: Claficapavir’s thiazolidinone ring () confers antiviral activity, highlighting the impact of heterocycle choice on biological function .
Bulk and Lipophilicity
- tert-Butyl Substituent : The tert-butyl group in ’s compound significantly increases LogP (1.98), suggesting improved membrane permeability but reduced aqueous solubility .
- Dual Chlorination: The 3,5-dichlorophenyl derivative () exhibits higher molecular weight and steric bulk, which may limit bioavailability compared to monosubstituted analogs .
Biological Activity
3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
- Chemical Formula : C₁₂H₁₀ClN₁O₃
- Molecular Weight : Approximately 251.67 g/mol
- Structure : The compound features a 4-chlorophenyl group attached to a 1,3-oxazole ring, which is further linked to a propanoic acid moiety. This unique structure contributes to its biological activities and applications in various fields.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving appropriate precursors such as 4-chlorobenzoyl chloride and glycine.
- Attachment of the Propanoic Acid Moiety : The oxazole intermediate is reacted with acrylonitrile followed by hydrolysis to introduce the propanoic acid group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 56.2 μg/mL |
| Escherichia coli | 28.1 μg/mL |
| Pseudomonas aeruginosa | 14 μg/mL |
| Candida albicans | 14 μg/mL |
The compound's effectiveness is attributed to its structural characteristics, which allow it to interact with bacterial cell walls and inhibit growth .
The mechanism of action for this compound involves its interaction with specific molecular targets, likely enzymes or receptors involved in bacterial cell wall synthesis and integrity. This interaction may lead to the inhibition of vital biological processes in microorganisms .
Case Studies
Several studies have assessed the biological activity of this compound:
- Study on Antimicrobial Activity : A study reported that derivatives of oxazole compounds, including this compound, were tested against various pathogens. The compound demonstrated promising results with low MIC values against both Gram-positive and Gram-negative bacteria .
- In Silico Assessment : Computational studies predicted favorable pharmacokinetic profiles for this compound, suggesting good absorption and distribution properties within biological systems. These findings support its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenyl)propanoic acid | Lacks oxazole ring | Potentially different biological activity due to missing heterocycle |
| 5-(4-Chlorophenyl)-1,3-oxazole | Lacks propanoic acid moiety | May exhibit altered activity due to absence of carboxylic acid functionality |
| 4-Chlorophenylacetic acid | Acetic acid moiety instead of propanoic acid | Different pharmacological properties due to structural variations |
These comparisons highlight how specific substituents influence the biological activity of compounds within the oxazole class.
Q & A
Q. Key Considerations :
- Optimize reaction temperature (80–120°C) to avoid decomposition of the oxazole ring.
- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on structurally related compounds (e.g., chlorophenyl and oxazole derivatives):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of fine particles .
- Storage : Store in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation. Label containers with hazard warnings (e.g., "Irritant") .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb using vermiculite .
Q. Emergency Measures :
- Skin Contact : Wash immediately with soap and water for 15 minutes.
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and bond connectivity:
- Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) to grow high-quality crystals .
- Data Collection : Collect reflections at 295 K with Mo-Kα radiation (λ = 0.71073 Å). A typical R factor <0.05 ensures precision .
- Disorder Management : For flexible sidechains (e.g., propanoic acid), apply restraints or refine occupancy factors to model disorder .
Q. Example Data (Hypothetical) :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=10.2, b=12.5, c=8.7 |
| Resolution (Å) | 0.84 |
| R Factor | 0.048 |
Advanced: What analytical techniques are optimal for assessing purity and stability?
Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Monitor at λ=254 nm. Purity >95% is acceptable for biological assays .
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.2 (oxazole H), δ 2.5–3.2 (propanoic acid CH₂), and δ 7.4–7.6 (chlorophenyl H) .
- Mass Spectrometry : ESI-MS (negative mode) to confirm molecular ion [M-H]⁻ at m/z 292.03 (calculated).
Q. Stability Testing :
- Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of oxazole ring) .
Advanced: How should discrepancies in biological activity data be addressed?
Answer:
Contradictions in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:
Impurity Profiles : Trace impurities (e.g., unreacted chlorophenyl intermediates) can skew results. Use LC-MS to identify and quantify impurities .
Assay Conditions : Variability in solvent (DMSO vs. saline) or cell lines. Standardize protocols using CLSI guidelines .
Structural Isomerism : Confirm regiochemistry of the oxazole ring via NOESY NMR to rule out alternative bonding patterns .
Q. Mitigation Strategy :
- Reproduce assays in triplicate with independent synthetic batches.
- Cross-validate using orthogonal methods (e.g., computational docking to verify target binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
